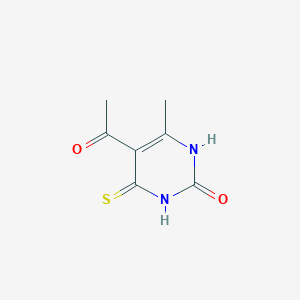

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, also known as 5-AMTDP, is a synthetic small molecule that has been studied for its potential applications in scientific research. 5-AMTDP is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-AMTDP has been studied for its potential applications in the fields of medicinal chemistry and drug discovery, as well as its potential use as a fluorescent probe.

Mecanismo De Acción

The mechanism of action of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been studied in detail. When this compound is exposed to H2S, it undergoes a reaction in which the thioxopyrimidine ring is reduced to form a thiohydroxypyrimidine ring. This reaction results in a change in the fluorescence of this compound, which can be used to detect the presence of H2S. This compound has also been found to interact with DHFR, leading to its inhibition. This inhibition is thought to be due to the binding of this compound to the active site of DHFR, resulting in the inhibition of its enzymatic activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to be a potent inhibitor of DHFR, and it has been proposed that this inhibition could lead to the inhibition of the biosynthesis of folate, which is an essential nutrient for human health. In addition, this compound has been found to be a fluorescent probe for the detection of H2S, and it has been proposed that this could be used to study the role of H2S in various physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in laboratory experiments is its ability to detect H2S with high sensitivity and selectivity. In addition, this compound is a potent inhibitor of DHFR, which could be used to study the role of DHFR in various biochemical pathways. However, one limitation of using this compound is that it is not stable in aqueous solutions, and therefore must be stored and handled carefully.

Direcciones Futuras

The potential applications of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one are still being explored. Future research could focus on the development of new fluorescent probes based on this compound for the detection of other molecules, such as nitric oxide. In addition, further research could focus on the use of this compound as an inhibitor of other enzymes, such as thymidylate synthase, and its potential applications in drug discovery. Finally, further research could focus on the development of new methods for the synthesis of this compound, which could potentially lead to the development of more efficient and cost-effective methods for its production.

Métodos De Síntesis

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be synthesized from the reaction of 4-thioxopyrimidine with acetic anhydride in an aqueous solution of sodium hydroxide, followed by the addition of methyl iodide. This reaction produces this compound in a yield of approximately 70%.

Aplicaciones Científicas De Investigación

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been studied as a fluorescent probe for the detection of hydrogen sulfide (H2S) in biological systems. H2S is a gaseous molecule that is produced in small amounts in the human body, and it plays an important role in various metabolic processes. This compound has been found to be a selective and sensitive fluorescent probe for the detection of H2S, with a detection limit of 0.1 μM. This compound has also been studied for its potential applications in drug discovery, as it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).

Propiedades

IUPAC Name |

5-acetyl-6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLRXCDNKFJGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)

![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)

![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)